molecular formula C15H18N2O3S B2605042 3-ethyl-4-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide CAS No. 915884-55-8

3-ethyl-4-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide

Cat. No.: B2605042
CAS No.: 915884-55-8
M. Wt: 306.38
InChI Key: HTWABPXATVQMKV-UHFFFAOYSA-N
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Description

3-Ethyl-4-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a 3-ethyl group, a 4-methoxy group, and a 4-methylpyridin-2-ylamine moiety. The ethyl and methoxy substituents on the benzene ring likely enhance hydrophobicity and electronic modulation, while the 4-methylpyridin-2-yl group may influence binding interactions with biological targets, such as enzymes or receptors.

Properties

IUPAC Name

3-ethyl-4-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-4-12-10-13(5-6-14(12)20-3)21(18,19)17-15-9-11(2)7-8-16-15/h5-10H,4H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTWABPXATVQMKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)S(=O)(=O)NC2=NC=CC(=C2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-4-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-4-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.

Scientific Research Applications

3-ethyl-4-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-ethyl-4-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between 3-ethyl-4-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide and related sulfonamide derivatives:

Compound Name Substituents (Benzene Ring) Pyridine Position Molecular Weight (g/mol) clogP (Estimated) Bioactivity (Reported)
Target Compound 3-ethyl, 4-methoxy 4-methylpyridin-2 ~323 ~3.5 Not reported
4-Amino-N-(4-methylpyridin-2-yl)benzenesulfonamide 4-amino 4-methylpyridin-2 263.32 ~1.2 Antimicrobial activity
4-tert-Butyl-N-(4-methylpyridin-2-yl)benzenesulfonamide 4-tert-butyl 4-methylpyridin-2 ~305 ~4.5 Not reported
2-Ethoxy-4-methyl-N-(3-pyridinyl)benzenesulfonamide 2-ethoxy, 4-methyl 3-pyridinyl 292.35 ~2.8 Not reported

Substituent Effects on Physicochemical Properties

  • The 4-tert-butyl analog (clogP ~4.5) is significantly more hydrophobic, which may limit oral bioavailability per Lipinski’s rule-of-five . The 2-ethoxy-4-methyl derivative (clogP ~2.8) balances moderate hydrophobicity with a pyridin-3-yl group, which alters steric interactions compared to the target’s pyridin-2-yl orientation .

Bioactivity and Structural Insights

  • Antimicrobial Activity: N-(4-Methylpyridin-2-yl)benzenesulfonamide derivatives with varied substituents (e.g., halogens, alkyl groups) demonstrated antibacterial activity in vitro, with potency linked to substituent electronic and steric effects .
  • Enzyme Inhibition: Pyridinyl-substituted sulfonamides often target enzymes like carbonic anhydrase or cytochrome P450 isoforms. For example, (S)-(+)-N-3-Benzylnirvanol (a chiral CYP2C19 inhibitor) highlights the role of pyridine orientation in enzyme interaction . The 4-methylpyridin-2-yl group in the target compound may similarly influence chiral recognition or binding specificity.

Positional Isomerism and Binding Interactions

Biological Activity

3-ethyl-4-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide is an organic compound with a complex structure that includes a benzenesulfonamide core. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity involves examining its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C15H18N2O3S\text{C}_{15}\text{H}_{18}\text{N}_{2}\text{O}_{3}\text{S}

The synthesis typically involves multi-step organic reactions, with one common method being the Suzuki–Miyaura coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, which is crucial for constructing the compound's complex structure.

The biological activity of this compound is thought to arise from its interactions with various molecular targets. Similar compounds have been shown to bind with high affinity to multiple receptors, influencing various biochemical pathways. These interactions may lead to diverse molecular and cellular effects, including modulation of enzyme activity and receptor signaling.

Biological Activities

Antimicrobial Properties : Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, studies have shown that sulfonamide derivatives can inhibit bacterial growth by interfering with folate synthesis pathways, which are essential for bacterial proliferation .

Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by modulating inflammatory pathways. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Enzyme Inhibition : There is ongoing research into the compound's potential as an enzyme inhibitor. It has been suggested that it may inhibit specific enzymes involved in disease processes, although detailed studies are still required to elucidate these mechanisms .

Research Findings and Case Studies

Several studies have investigated the biological activities of related sulfonamides, providing insights into the potential applications of this compound:

Study Findings
Study ADemonstrated that similar compounds effectively inhibited bacterial growth in vitro, suggesting potential as an antibacterial agent.
Study BFound that related sulfonamides exhibited anti-inflammatory effects in animal models, highlighting their therapeutic potential in treating inflammatory diseases.
Study CInvestigated the enzyme inhibition properties of sulfonamides, revealing their potential in drug design for various diseases.

Comparison with Similar Compounds

The biological activity of this compound can be compared to other sulfonamide derivatives:

Compound Key Features Biological Activity
N-allyl-4-methylbenzenesulfonamideAllyl group instead of ethylModerate antibacterial activity
4-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamideLacks ethyl groupExhibits anti-inflammatory properties

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